molecular formula C11H10ClF4NO B2803673 2-Chloro-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylacetamide CAS No. 2411307-80-5

2-Chloro-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylacetamide

Cat. No.: B2803673
CAS No.: 2411307-80-5
M. Wt: 283.65
InChI Key: WAOLSNJLVFBVRT-UHFFFAOYSA-N
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Description

The compound you mentioned is an organic compound containing a trifluoromethyl group (-CF3). Trifluoromethyl-substituted compounds are often used in the pharmaceutical and agrochemical industries . The trifluoromethyl group is known for its unique physicochemical properties, which can significantly influence the biological activities of the compounds .


Physical and Chemical Properties Analysis

Trifluoromethyl-substituted compounds are known for their unique physicochemical properties. They often exhibit strong acidity, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group also lowers the basicity of compounds .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In pharmaceuticals, the trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Safety and Hazards

Trifluoromethyl-substituted compounds can be hazardous. They may be toxic if swallowed, inhaled, or in contact with skin . They can also cause skin and eye irritation .

Future Directions

The use of trifluoromethyl-substituted compounds in the pharmaceutical and agrochemical industries is expected to continue to grow. Many novel applications of trifluoromethyl-substituted compounds are expected to be discovered in the future .

Properties

IUPAC Name

2-chloro-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF4NO/c1-17(10(18)5-12)6-7-2-8(11(14,15)16)4-9(13)3-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOLSNJLVFBVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC(=C1)F)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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